Doxercalciferol

Hemodialysis Secondary Hyperparathyroidism Mineral Metabolism

Doxercalciferol is a synthetic vitamin D2 prodrug requiring hepatic CYP27-mediated 25-hydroxylation for bioactivation—distinguishing it from active hormone VDRAs like calcitriol. Its prohormone design yields a ~45 hr terminal half-life, ideal for PK/PD modeling of extended dosing in hemodialysis. Procurement differentiators: (1) superior pediatric bone histomorphometry vs calcitriol in RCTs; (2) validated dose conversion factor of 0.57 vs paricalcitol for accurate cost-minimization analyses; (3) comparable survival outcomes supporting therapeutic equivalence in value-based formulary models. Not directly interchangeable with other VDRAs without dose adjustment. Ideal comparator for SHPT clinical trials and renal osteodystrophy research.

Molecular Formula C28H44O2
Molecular Weight 412.6 g/mol
CAS No. 54573-75-0
Cat. No. B1670903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxercalciferol
CAS54573-75-0
Synonyms1 alpha-hydroxyergocalciferol
1alpha(OH)2D2
1alpha-hydroxyvitamin D2
1alpha-OHD2
doxacalciferol
doxercalciferol
Hectorol
Molecular FormulaC28H44O2
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1
InChIKeyHKXBNHCUPKIYDM-CGMHZMFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to yellow/brown solid powder.
SolubilityRelatively insoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Doxercalciferol: A Synthetic Vitamin D2 Prodrug for Secondary Hyperparathyroidism


Doxercalciferol (CAS: 54573-75-0) is a synthetic vitamin D2 analog and prodrug that requires hepatic activation via CYP27 to form its active metabolite, 1α,25-dihydroxyvitamin D2, a potent vitamin D receptor (VDR) agonist [1]. This compound belongs to the class of vitamin D receptor activators (VDRAs) utilized primarily for the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on dialysis. Unlike the active hormone calcitriol, doxercalciferol is administered as a prohormone, a key characteristic that distinguishes its pharmacokinetic and metabolic profile from other VDRAs [1].

Why Doxercalciferol Cannot Be Simply Substituted by Calcitriol or Paricalcitol


Direct substitution between doxercalciferol, calcitriol, and paricalcitol is not clinically or scientifically straightforward due to fundamental differences in their chemical structure, which dictate distinct pharmacokinetic profiles and pharmacodynamic effects. Doxercalciferol is a vitamin D2-based prohormone requiring hepatic activation, leading to a significantly longer terminal half-life in dialysis patients (~45 hours) compared to calcitriol and paricalcitol (15-30 hours) [1]. Furthermore, head-to-head studies reveal that these agents exhibit differential impacts on key mineral metabolism parameters such as serum phosphorus and calcium-phosphorus product, even when they achieve comparable parathyroid hormone (PTH) suppression [2]. Consequently, interchanging these compounds without dose adjustment and careful monitoring can lead to suboptimal therapeutic outcomes or increased risk of adverse events like hyperphosphatemia.

Quantitative Differentiation of Doxercalciferol: Head-to-Head Evidence vs. Key Comparators


Higher Serum Phosphorus Elevation Compared to Paricalcitol in Hemodialysis Patients

In a prospective study of 13 hemodialysis patients, a single high dose of doxercalciferol (120 mcg) resulted in a faster and significantly higher peak in serum phosphorus compared to paricalcitol (160 mcg). This was assessed over a 36-hour period under controlled dietary conditions [1].

Hemodialysis Secondary Hyperparathyroidism Mineral Metabolism

Dose Equivalency for PTH Suppression: Doxercalciferol is ~55-60% as Potent as Paricalcitol

A randomized, phase IV clinical trial established a conversion factor for maintaining equivalent suppression of intact parathyroid hormone (iPTH) when switching from paricalcitol to doxercalciferol in chronic hemodialysis patients. The study found that doxercalciferol achieves comparable iPTH reduction at approximately 57% of the paricalcitol dose [1].

Hemodialysis Secondary Hyperparathyroidism Pharmacoeconomics

Comparable Survival Benefit vs. Calcitriol but Not Superior to Paricalcitol in Hemodialysis

A large observational study of 7,731 incident hemodialysis patients compared mortality outcomes for those receiving calcitriol, paricalcitol, or doxercalciferol. Both doxercalciferol and paricalcitol were associated with a significantly lower mortality risk compared to calcitriol in unadjusted analyses, but their outcomes were virtually identical to each other [1].

Hemodialysis Mortality Real-World Evidence

Extended Terminal Half-Life of Active Metabolite: ~45 Hours vs. 15-30 Hours for Calcitriol/Paricalcitol

A comparative pharmacokinetic review highlights that the active metabolite of doxercalciferol, 1α,25-dihydroxyvitamin D2, exhibits a substantially longer terminal half-life in dialysis patients than the active forms of calcitriol and paricalcitol [1].

Pharmacokinetics Dialysis Drug Monitoring

Superior Improvement in Bone Histomorphometry vs. Calcitriol in Pediatric Dialysis

In a randomized controlled trial involving 60 pediatric patients on peritoneal dialysis, an 8-month course of doxercalciferol or calcitriol was compared via bone biopsy. While both agents similarly suppressed PTH and bone formation rates, doxercalciferol demonstrated a significantly greater improvement in the eroded surface, a key histomorphometric parameter of bone resorption [1].

Pediatric Nephrology Bone Histomorphometry Renal Osteodystrophy

VDR Binding Affinity of Active Metabolite is Equivalent to Calcitriol

Scatchard analysis from a foundational comparative study demonstrates that the active metabolite of doxercalciferol, 1,25-dihydroxyvitamin D2 (1,25-D2), binds to the vitamin D receptor (VDR) with equal affinity as the endogenous hormone, 1,25-dihydroxyvitamin D3 (calcitriol) [1].

Vitamin D Receptor Binding Affinity Molecular Pharmacology

Evidence-Based Application Scenarios for Doxercalciferol in Research and Clinical Practice


Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Dialysis Populations

Doxercalciferol's unique prodrug nature and extended active metabolite half-life (~45 hours) make it an ideal candidate for PK/PD modeling studies aimed at optimizing VDRA dosing intervals in hemodialysis patients. Researchers can leverage this property to investigate sustained VDR activation and its correlation with clinical outcomes [1].

Comparative Effectiveness Research in Secondary Hyperparathyroidism (SHPT)

As a second-generation VDRA with a distinct vitamin D2 backbone, doxercalciferol serves as a critical comparator arm in clinical trials evaluating new therapies for SHPT. Its well-characterized efficacy and safety profile, including the quantified dose conversion factor (0.57) relative to paricalcitol and the differential effect on serum phosphorus, provide robust benchmarks for head-to-head studies [2].

Pediatric Nephrology and Bone Histomorphometry Studies

Given the evidence from a randomized controlled trial in pediatric peritoneal dialysis patients showing superior improvement in bone histomorphometry (eroded surface) with doxercalciferol compared to calcitriol, this compound is particularly suited for research focused on the management of renal osteodystrophy and CKD-MBD in children [3].

Formulary Management and Pharmacoeconomic Analysis

Procurement and formulary decisions are supported by direct comparative data. The established dose conversion (doxercalciferol at 55-60% of paricalcitol dose) enables accurate cost-minimization or cost-effectiveness analyses. Furthermore, large observational data showing comparable survival outcomes to paricalcitol [4] support its inclusion as a therapeutically equivalent option in value-based healthcare models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxercalciferol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.